2-Isothiocyanato-3-methoxypyridine

Beschreibung

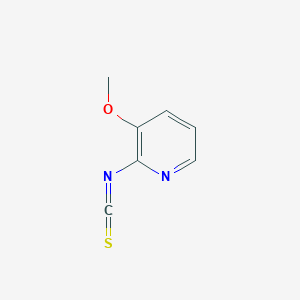

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6N2OS |

|---|---|

Molekulargewicht |

166.20 g/mol |

IUPAC-Name |

2-isothiocyanato-3-methoxypyridine |

InChI |

InChI=1S/C7H6N2OS/c1-10-6-3-2-4-8-7(6)9-5-11/h2-4H,1H3 |

InChI-Schlüssel |

AESUZOGQPHUDJV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(N=CC=C1)N=C=S |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Isothiocyanato 3 Methoxypyridine and Precursors

Direct Synthesis Approaches to Pyridyl Isothiocyanates

The direct conversion of an amino group on the pyridine (B92270) ring to an isothiocyanate group is a common and efficient strategy. These methods typically involve the reaction of the precursor amine with a thiocarbonyl transfer reagent or the formation and subsequent desulfurization of a dithiocarbamate (B8719985) intermediate.

Amine-Based Routes

The most prevalent methods for the synthesis of pyridyl isothiocyanates start from the corresponding aminopyridine. These routes are favored due to the general availability of aminopyridine precursors.

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) in the presence of a base is a classic and widely used method for the synthesis of isothiocyanates. This reaction is known for its efficiency and applicability to a wide range of amines, including aromatic and heterocyclic amines. The process involves the initial formation of a thiocarbamoyl chloride, which then eliminates hydrogen chloride to yield the isothiocyanate. While effective, the high toxicity of thiophosgene necessitates careful handling and has led to the development of alternative, safer reagents.

For the synthesis of 2-isothiocyanato-3-methoxypyridine, the precursor 2-amino-3-methoxypyridine (B156974) would be treated with thiophosgene in an inert solvent, often in the presence of a base like triethylamine (B128534) or calcium carbonate to neutralize the HCl byproduct.

General Reaction Scheme for Thiophosgenation:

| Precursor | Reagents | Base | Solvent | General Conditions |

| 2-Amino-3-methoxypyridine | Thiophosgene | Triethylamine or CaCO₃ | Dichloromethane or Toluene | Reaction is typically run at low temperatures initially, followed by warming to room temperature or gentle heating. |

A common alternative to thiophosgenation involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. This two-step, often one-pot, procedure is generally considered safer than using thiophosgene.

A variety of desulfurizing agents can be employed. For instance, tosyl chloride in the presence of a base like triethylamine has been shown to be effective for the decomposition of in situ generated dithiocarbamate salts, affording isothiocyanates in good yields. organic-chemistry.orgnih.gov The reaction is typically fast, often completing within 30 minutes at room temperature for many substrates. organic-chemistry.org

General Reaction Scheme for Carbon Disulfide Method:

| Starting Amine | Base | Desulfurizing Agent | Solvent | Key Findings |

| Various alkyl and aryl amines | Triethylamine | Tosyl Chloride | Dichloromethane | Efficient for a wide range of amines, with moderate to excellent yields. organic-chemistry.orgnih.gov |

| Pyridyl amines | DABCO or NaH | Iron(III) chloride | THF or DMF | The choice of base is crucial for the formation of the dithiocarbamate salt. mdpi.com |

Metal-Catalyzed or Mediated Desulfurization Techniques

Metal-based reagents are frequently used as desulfurizing agents in the carbon disulfide-based synthesis of isothiocyanates. These methods are often efficient and can proceed under mild conditions.

One notable example is the use of aqueous iron(III) chloride (FeCl₃) to mediate the desulfurization of dithiocarbamate salts generated in situ from the corresponding amine and carbon disulfide. mdpi.com This one-pot process has been successfully applied to a wide range of pyridyl isothiocyanates, including those with electron-deficient rings. mdpi.com The choice of base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride (NaH), is critical for the initial formation of the dithiocarbamate salt. mdpi.com

| Amine Substrate | Base | Metal Reagent | Solvent | Reaction Time (Desulfurization) |

| Pyridyl amines | DABCO | FeCl₃·6H₂O | THF | 1 hour |

| Electron-deficient pyridyl amines | NaH | FeCl₃·6H₂O | DMF | 1 hour |

One-Pot Synthetic Strategies for Isothiocyanate Formation

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, saving time and resources. The conversion of aminopyridines to pyridyl isothiocyanates is often performed as a one-pot procedure.

A well-documented one-pot method involves the in situ generation of a dithiocarbamate salt from an aminopyridine and carbon disulfide, followed by desulfurization with an appropriate reagent without isolating the intermediate. For example, the aforementioned iron(III) chloride-mediated desulfurization is a prime example of an efficient one-pot synthesis of pyridyl isothiocyanates. mdpi.com

Another one-pot approach utilizes tosyl chloride to mediate the decomposition of the dithiocarbamate salt formed in the same reaction vessel. organic-chemistry.org This method is advantageous due to the use of a stable and less hazardous reagent compared to thiophosgene.

Precursor Synthesis and Directed Functionalization of the Pyridine Ring

The availability of the starting aminopyridine is crucial for the synthesis of the target isothiocyanate. The synthesis of 2-amino-3-methoxypyridine can be achieved through various routes involving the functionalization of the pyridine ring.

One synthetic approach starts with a pre-functionalized pyridine ring. For instance, the synthesis of 6-bromo-2-methoxy-3-aminopyridine has been achieved through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide (B1231860) in 1,4-dioxane (B91453) at reflux, affording a high yield of 98%. nih.gov The bromo group can then be removed through a subsequent dehalogenation step to yield 2-amino-3-methoxypyridine.

Another strategy involves building the pyridine ring from acyclic precursors. However, for a substituted pyridine like 2-amino-3-methoxypyridine, functionalization of a pre-existing pyridine ring is more common. The methoxy (B1213986) group can influence the reactivity and regioselectivity of subsequent reactions. For example, the 3-methoxy group can direct functionalization to specific positions on the pyridine ring.

A different route to a substituted aminopyridine involves the reduction of a corresponding nitropyridine. For example, 2-amino-6-methoxy-3-nitropyridine (B1334430) can be prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide in methanol. google.com The nitro group can then be reduced to an amino group.

| Starting Material | Reagents | Key Transformation | Product |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide, 1,4-dioxane | Nucleophilic aromatic substitution | 6-Bromo-2-methoxy-3-aminopyridine |

| 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide, methanol | Methoxylation | 2-Amino-6-methoxy-3-nitropyridine |

| 2-Hydroxy-3-nitropyridine (B160883) | 10% Pd/C, H₂ | Catalytic hydrogenation | 2-Amino-3-hydroxypyridine (B21099) |

Synthesis of Substituted 2-Aminopyridines (e.g., 2-Amino-3-methoxypyridine)

The synthesis of this compound typically commences with the corresponding aminopyridine, 2-amino-3-methoxypyridine. The isothiocyanate group is commonly introduced by reacting the primary amine with thiophosgene (CSCl₂) in the presence of a base. nih.gov This reaction is a standard and widely used method for converting primary amines to isothiocyanates. nih.govresearchgate.net

The precursor, 2-amino-3-methoxypyridine, can be synthesized through various routes. One common method involves the reduction of a nitro-substituted pyridine. For example, 2-amino-3-hydroxypyridine can be prepared by the catalytic hydrogenation of 2-hydroxy-3-nitropyridine using palladium on carbon (Pd/C) as a catalyst. chemicalbook.com The resulting 2-amino-3-hydroxypyridine can then be O-methylated to yield 2-amino-3-methoxypyridine.

Alternatively, multicomponent reactions offer an efficient pathway to substituted 2-aminopyridines. mdpi.comnih.gov These reactions often involve the condensation of a β-enaminone with malononitrile, followed by cyclization and aromatization to form the desired 2-aminopyridine (B139424) core. nih.gov

Methodologies for Introducing the Methoxy Group onto Pyridine Scaffolds

The introduction of a methoxy group onto the pyridine ring is a critical step in the synthesis of the target compound and its precursors. This can be achieved through several established methods, primarily nucleophilic aromatic substitution and O-alkylation of hydroxypyridines.

Nucleophilic Aromatic Substitution with Methoxide

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing nucleophiles, such as methoxide, onto an aromatic ring. In the context of pyridine chemistry, this reaction is particularly effective at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the anionic intermediate (Meisenheimer complex). stackexchange.com

The reaction typically involves treating a halopyridine, such as a 2-chloropyridine (B119429) or 2-bromopyridine, with a methoxide source like sodium methoxide (NaOMe). tandfonline.comnih.gov The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen and the reaction conditions. Microwave heating has been shown to significantly accelerate these substitution reactions. sci-hub.se For instance, the synthesis of 2-amino-6-methoxy-3-nitropyridine can be achieved by the methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol. google.com

O-Alkylation Strategies of Hydroxypyridines

An alternative and widely employed strategy for synthesizing methoxypyridines is the O-alkylation of the corresponding hydroxypyridine (or its tautomeric form, pyridone). nih.govrsc.org This method involves the deprotonation of the hydroxyl group with a base to form a pyridinolate anion, which then acts as a nucleophile to attack an alkylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate.

For example, 2-bromo-3-methoxypyridine (B21398) can be synthesized by treating 2-bromo-3-pyridinol with a base like potassium hydroxide (B78521) (KOH) followed by the addition of methyl iodide. prepchem.com Similarly, the synthesis of 2-bromo-6-iodo-3-methoxypyridine (B1278952) involves the O-alkylation of 2-bromo-3-hydroxy-6-iodopyridine with methyl iodide in the presence of potassium carbonate (K₂CO₃).

Recent advancements in this area include the use of TfOH-catalyzed carbenoid insertion for the regioselective O-alkylation of 2-pyridones. rsc.orgrsc.org This metal-free approach offers high regioselectivity and proceeds under mild conditions. rsc.org

Halogenation and Subsequent Transformation Reactions (e.g., 2-Bromo-3-methoxypyridine)

Halogenated pyridines, such as 2-bromo-3-methoxypyridine, are valuable intermediates in the synthesis of more complex pyridine derivatives. The introduction of a halogen atom provides a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions.

The synthesis of 2-bromo-3-methoxypyridine can be achieved through different routes. One approach involves the direct bromination of 3-methoxypyridine (B1141550). Another method starts with the bromination of 3-hydroxypyridine (B118123) to give 2-bromo-3-hydroxypyridine, which is then O-methylated. google.com A procedure for this involves cooling an aqueous solution of sodium hydroxide, adding liquid bromine, and then adding a solution of 3-hydroxypyridine in aqueous sodium hydroxide while maintaining a low temperature. google.com

Alternatively, a Sandmeyer-type reaction can be employed. For instance, 2-amino-5-methoxypyridine (B21397) can be converted to 2-bromo-5-methoxypyridine (B47582) by treatment with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine. chemicalbook.com

These halogenated methoxypyridines can then undergo further reactions. For example, they can be subjected to nucleophilic aromatic substitution with various nucleophiles to introduce different functional groups onto the pyridine ring. chemrxiv.orgyoutube.com

Data Tables

Table 1: Synthesis of Substituted 2-Aminopyridines

| Product | Starting Material(s) | Reagents and Conditions | Reference(s) |

|---|---|---|---|

| 2-Amino-3-hydroxypyridine | 2-Hydroxy-3-nitropyridine | 10% Pd/C, H₂, Methanol, Room Temperature | chemicalbook.com |

| 2-Amino-3-cyanopyridine Derivatives | Aromatic aldehydes, Malononitrile, Ketones, Ammonium acetate | Nanostructured Na₂CaP₂O₇, 80°C, Solvent-free | mdpi.com |

Table 2: Methodologies for Introducing the Methoxy Group

| Product | Starting Material(s) | Reagents and Conditions | Method | Reference(s) |

|---|---|---|---|---|

| 2-Ethoxy-3-bromopyridine | 2,3-Dibromopyridine, Ethanol | Na, Reflux | Nucleophilic Aromatic Substitution | tandfonline.com |

| 6-Bromo-2-methoxy-3-aminopyridine | 2,6-Dibromo-3-aminopyridine | NaOMe, 1,4-Dioxane, Reflux | Nucleophilic Aromatic Substitution | nih.gov |

| 2-Amino-6-methoxy-3-nitropyridine | 2-Amino-6-chloro-3-nitropyridine | NaOMe, Methanol, 15°C to 30°C | Nucleophilic Aromatic Substitution | google.com |

| 2-Bromo-3-methoxypyridine | 2-Bromo-3-pyridinol | KOH, CH₃I, DMSO, 55-60°C | O-Alkylation | prepchem.com |

| 2-Bromo-6-iodo-3-methoxypyridine | 2-Bromo-3-hydroxy-6-iodopyridine | K₂CO₃, CH₃I, DMF, 100°C | O-Alkylation |

Table 3: Halogenation and Subsequent Transformations

| Product | Starting Material(s) | Reagents and Conditions | Reference(s) |

|---|---|---|---|

| 2-Bromo-3-hydroxypyridine | 3-Hydroxypyridine | NaOH (aq), Br₂ | google.com |

| 2-Bromo-5-methoxypyridine | 2-Amino-5-methoxypyridine | HBr, Br₂, NaNO₂, H₂O, < -5°C | chemicalbook.com |

Chemical Reactivity and Transformation Mechanisms of 2 Isothiocyanato 3 Methoxypyridine

Electrophilic Characteristics of the Isothiocyanate Group

While no specific studies on 2-Isothiocyanato-3-methoxypyridine were found, the general electrophilic nature of the isothiocyanate group is a foundational concept in organic chemistry.

Nucleophilic Addition Reactions with Diverse Reagents (e.g., amines, alcohols)

General literature on pyridyl isothiocyanates suggests that they undergo nucleophilic addition reactions. For instance, the reaction of pyridyl isothiocyanates with amines would be expected to yield the corresponding N,N'-disubstituted thioureas. Similarly, reactions with alcohols would likely produce N-pyridylthiocarbamate esters. However, specific examples, reaction conditions, and yields for this compound are not documented in the retrieved sources.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

Isothiocyanates can participate in cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipolar reagents. For example, reactions of pyridyl isothiocyanates with diazomethane have been shown to form 1,2,3-thiadiazole derivatives. cas.cz It is plausible that this compound would undergo similar transformations, but specific experimental data is lacking.

Cyclization Pathways Leading to Advanced Heterocyclic Systems

The isothiocyanate functionality is a versatile building block for the synthesis of a wide array of heterocyclic compounds.

Formation of Sulfur- and Nitrogen-Containing Heterocycles (e.g., thiazole (B1198619) derivatives, thiadiazoles, thiazinones)

The literature describes the synthesis of various heterocycles from isothiocyanate precursors. For example, 5-(pyridylamino)-1,2,3-thiadiazoles have been synthesized from the reaction of pyridyl isothiocyanates with diazomethane. cas.cz The cyclization of thioureas, which can be derived from isothiocyanates, is a common route to thiazole and thiazinone derivatives. While these general pathways are established, their specific application to this compound has not been reported.

Cascade and Tandem Cyclization Reactions

Cascade and tandem reactions involving isothiocyanates are powerful tools for the efficient construction of complex heterocyclic systems. These reactions often proceed through the formation of a thiourea (B124793) intermediate followed by intramolecular cyclization. No specific examples of cascade or tandem cyclization reactions starting from this compound were found in the searched literature.

Intramolecular Cyclization Processes

Intramolecular cyclization of suitably functionalized thioureas derived from isothiocyanates is a common strategy for the synthesis of fused heterocyclic systems. For this to be applicable to this compound, a nucleophilic group would need to be present elsewhere in the molecule or in the reacting partner to facilitate an intramolecular reaction. No such studies were identified.

Modifications and Reactivity at the Methoxy (B1213986) and Pyridine (B92270) Ring

The presence of both a methoxy group and a pyridine ring in this compound offers avenues for selective chemical modifications. The methoxy group, a known directing group in electrophilic aromatic substitution, and the inherent reactivity of the pyridine ring allow for targeted functionalization, enabling the synthesis of a diverse range of derivatives.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby position by a strong base, typically an organolithium reagent, forming a transient organometallic intermediate that can then be quenched with an electrophile.

In the case of 3-methoxypyridine (B1141550), the methoxy group can direct metalation to either the C-2 or C-4 position. The regioselectivity of this process is often dependent on the reaction conditions and the specific base used. Studies have shown that with lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), deprotonation can be influenced by kinetic versus thermodynamic control. The kinetic product is typically formed at the C-2 position, favored by the coordination of the lithium amide to the pyridine nitrogen. In contrast, the thermodynamically more stable product results from deprotonation at the C-4 position. researchgate.net

For the specific substrate, this compound, the 3-methoxy group is expected to direct lithiation primarily to the C-4 position, as the C-2 position is already substituted. The isothiocyanate group (-N=C=S) is an electrophilic moiety and could potentially react with the highly nucleophilic organolithium base. This competing reaction could lead to the formation of byproducts and a reduction in the yield of the desired ortho-metalated species. The choice of a sterically hindered base, such as LiTMP, and low reaction temperatures are crucial to minimize nucleophilic attack on the isothiocyanate group and favor the deprotonation of the pyridine ring. uwindsor.ca

Following successful metalation at the C-4 position, the resulting lithiated intermediate can be trapped with a variety of electrophiles to introduce new functional groups. This allows for the synthesis of a range of 4-substituted-2-isothiocyanato-3-methoxypyridine derivatives.

Table 1: Potential Electrophiles for the Functionalization of 4-Lithio-2-isothiocyanato-3-methoxypyridine

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes/Ketones (e.g., CH₂O) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Methylthio |

| Iodine (I₂) | Iodo |

The isothiocyanate functional group is a versatile handle for a variety of chemical transformations, including both oxidative and reductive processes. While specific studies on this compound are limited, the general reactivity of aryl isothiocyanates provides insight into its potential transformations.

Oxidative Transformations:

The oxidation of the isothiocyanate group can lead to various products depending on the oxidant and reaction conditions. While not a direct oxidation of the isothiocyanate, a related transformation involves the reaction of aryl isothiocyanates with 2-nitrophenols in the presence of an iron(III) acetylacetonate catalyst and elemental sulfur. researchgate.netnih.gov This reaction proceeds through a complex mechanism that involves both redox processes and results in the formation of 2-aminobenzoxazoles. researchgate.netnih.gov This demonstrates that the isothiocyanate group can participate in oxidative cyclization reactions.

Another potential oxidative transformation is the conversion of isothiocyanates to isocyanates. This can be achieved using various oxidizing agents, although the specific conditions would need to be optimized for the substrate . The synthesis of isothiocyanates can also proceed through the sulfurization of isocyanates using reagents like Lawesson's reagent, indicating that the reverse transformation is plausible. nih.gov

Reductive Transformations:

The reduction of the isothiocyanate group can yield several products, such as thioformamides or amines. Electrochemical reduction of aryl isothiocyanates has been shown to produce thioformamides. wikipedia.org This method offers a controlled way to reduce the C=S bond of the isothiocyanate moiety.

Chemical reducing agents can also be employed. For instance, the reduction of isothiocyanates can be a part of a larger synthetic sequence. In the context of their synthesis from primary amines, dithiocarbamate (B8719985) salts are formed and subsequently desulfurized to yield isothiocyanates. nih.gov While this is part of a synthetic route to isothiocyanates, it highlights the reactivity of the sulfur atom in the broader context of redox chemistry.

Table 2: Summary of Potential Transformations of the Isothiocyanate Group

| Transformation Type | Reagents/Conditions | Potential Product(s) |

| Oxidative Cyclization | 2-Nitrophenols, Fe(acac)₃, S | 2-Aminobenzoxazole derivatives |

| Conversion to Isocyanate | Oxidizing agents | Isocyanate |

| Electrochemical Reduction | Electrochemical cell | Thioformamide |

| Chemical Reduction | Various reducing agents | Thioformamide, Amine |

Derivatization Strategies and Analogue Synthesis

Formation of Thiourea (B124793) and Carbamate (B1207046) Derivatives from the Isothiocyanate Group

The isothiocyanate functional group is highly electrophilic, making it an excellent precursor for the synthesis of thiourea and carbamate derivatives through reactions with nucleophiles such as amines and alcohols, respectively.

The synthesis of thiourea derivatives from isothiocyanates is a well-established and straightforward reaction, typically involving the addition of a primary or secondary amine to the isothiocyanate. nih.govnih.gov This reaction proceeds with high yields and allows for the introduction of a wide range of substituents, enabling the generation of diverse libraries of thiourea compounds. nih.gov The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

Similarly, carbamates can be synthesized from isothiocyanates, although this transformation is less common than thiourea formation. The reaction of isothiocyanates with alcohols can lead to the formation of carbamates, often requiring specific reaction conditions. organic-chemistry.orgnih.gov

| Derivative Type | Reactant | General Structure |

| Thiourea | Primary/Secondary Amine (R¹R²NH) | 3-methoxy-N-(pyridin-2-yl)thiourea |

| Carbamate | Alcohol (R-OH) | O-alkyl (3-methoxypyridin-2-yl)carbamothioate |

Synthesis of Fused Polycyclic Systems Incorporating the Pyridine-Isothiocyanate Moiety

The 2-isothiocyanato-3-methoxypyridine scaffold serves as a valuable starting material for the construction of fused polycyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and potential for specific receptor interactions. The isothiocyanate group, in conjunction with other functionalities on the pyridine (B92270) ring or on a reacting partner, can participate in cyclization reactions to form a variety of heterocyclic systems.

One notable example is the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. While direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategy often involves the reaction of an aminothiophene derivative with an isothiocyanate. jcsp.org.pk This suggests a potential pathway where a suitably functionalized aminothiophene could react with this compound to yield a fused thieno[2,3-d]pyrimidine system.

Another important class of fused heterocycles that can be accessed from isothiocyanates are thiazinanes and their derivatives. The reaction of compounds containing both an amino and a hydroxyl group with isothiocyanates can lead to the formation of intermediate thioureas which can then undergo cyclization to form thiazinane rings. nih.gov

Scaffold Hopping and Isosteric Replacements in Derivatives

Scaffold hopping and isosteric replacement are powerful strategies in drug discovery to identify novel chemical entities with improved properties while retaining the desired biological activity. researchgate.netnih.govresearchgate.net

Scaffold hopping involves replacing the core structure of a molecule with a different scaffold. researchgate.netunica.itnih.gov In the context of derivatives of this compound, this could involve replacing the pyridine ring with other heterocyclic systems. A study on gamma-secretase modulators described the synthesis of methoxypyridine B-ring analogs, which demonstrated improved activity, highlighting the potential of modifying the core pyridine structure. nih.gov

Isosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. This strategy is often employed to enhance a molecule's pharmacokinetic profile or to explore structure-activity relationships. For derivatives of this compound, isosteric replacements could involve substituting the methoxy (B1213986) group with other electron-donating groups or replacing the sulfur atom in the isothiocyanate with an oxygen atom to form the corresponding isocyanate.

Applications of 2 Isothiocyanato 3 Methoxypyridine As a Synthetic Building Block

Construction of Complex Organic Molecules

The isothiocyanate group (–N=C=S) is a cornerstone functional group in synthetic chemistry, serving as a linchpin for the assembly of more elaborate molecules. nih.gov In 2-isothiocyanato-3-methoxypyridine, this reactive group is attached to a methoxypyridine scaffold, a privileged core found in numerous biologically active compounds. The preparation of such pyridyl isothiocyanates typically involves the desulfurization of dithiocarbamate (B8719985) salts, which are generated in situ from the corresponding aminopyridine. mdpi.com For instance, the synthesis of various pyridyl isothiocyanates has been achieved in good yields by treating the aminopyridine with carbon disulfide in the presence of a suitable base like DABCO, followed by reaction with iron(III) chloride. mdpi.com

The true synthetic utility of this compound is realized in its subsequent reactions. The electrophilic carbon of the isothiocyanate is highly susceptible to attack by nucleophiles. Its reaction with primary or secondary amines, a fundamental transformation in organic chemistry, readily forms substituted thiourea (B124793) derivatives. libretexts.org This thiourea linkage is a critical step in the synthesis of many complex heterocyclic systems.

Furthermore, the methoxypyridine core itself is a key component in advanced molecules. For example, methoxypyridine motifs have been incorporated into novel gamma-secretase modulators (GSMs), which are investigated for their potential in treating Alzheimer's disease. nih.gov The synthesis of these complex structures has involved the strategic construction of a methoxypyridine B-ring, starting from precursors like 2,6-dibromo-3-aminopyridine and employing nucleophilic aromatic substitution with sodium methoxide (B1231860) to install the key methoxy (B1213986) group. nih.gov This highlights the value of the 3-methoxypyridine (B1141550) fragment, which, when combined with the reactive isothiocyanate handle, provides a clear pathway for assembling novel, potentially bioactive compounds.

Table 1: One-Pot Synthesis of Pyridyl Isothiocyanates from Aminopyridines This table illustrates typical conditions for synthesizing pyridyl isothiocyanates, the class of compounds to which this compound belongs.

| Starting Amine | Base | Reaction Time (First Step) | Yield (%) | Citation |

| 2-Amino-4-methylpyridine | DABCO | 0.5 h | 87 | mdpi.com |

| 2-Amino-6-methoxypyridine | DABCO | 0.5 h | 91 | mdpi.com |

| 4-Aminopyridine | DABCO | 1 h | 82 | mdpi.com |

| 2-Amino-5-bromopyridine | DABCO | 4 h | 75 | mdpi.com |

| 2-Amino-3,5-dichloropyridine | NaH | 6 h | 65 | mdpi.com |

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govnih.gov Isothiocyanates are well-established participants in a variety of MCRs, making this compound a prime candidate for such synthetic strategies. nih.govnih.gov

The utility of isothiocyanates in MCRs is exemplified by their role in the synthesis of fused pyrimidine (B1678525) systems, where they react with ortho-aminoester or ortho-aminonitrile compounds in cyclization reactions. nih.gov More broadly, isocyanide-based MCRs, such as the Ugi and Passerini reactions, can be adapted to use isothiocyanates. nih.gov In a typical Ugi-type reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine. A variation could involve this compound reacting with an amine and a carbonyl compound to form a complex adduct, which can then undergo further transformations.

MCRs are instrumental in creating libraries of structurally diverse compounds for drug discovery. nih.govbohrium.com For instance, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a powerful method for synthesizing imidazo[1,2-a]pyridines, a scaffold present in several marketed drugs. beilstein-journals.org Given the established reactivity of isothiocyanates, this compound could be employed in novel MCRs designed to produce imidazopyridine-fused scaffolds or other complex heterocyclic systems, leveraging the compound's reactive sites to build intricate molecular frameworks in a single, efficient step. beilstein-journals.orgresearchgate.net

Precursor for Advanced Heterocyclic Scaffolds (e.g., Pyridopyrimidines)

One of the most significant applications of this compound is its role as a precursor for advanced heterocyclic scaffolds, particularly fused ring systems like pyridopyrimidines. nih.govpharmascholars.com Pyridopyrimidines are a class of bicyclic heterocycles of great interest in medicinal chemistry due to their presence in molecules with a wide range of biological activities. pharmascholars.comresearchgate.net

The synthesis of pyridopyrimidines from a 3-isothiocyanatopyridine derivative is a well-documented strategy. scispace.com A closely related compound, 2-ethoxycarbonyl-3-isothiocyanatopyridine, has been shown to be an effective starting material for producing pyrido[3,2-d]pyrimidines. scispace.com The synthetic route involves the reaction of the isothiocyanate with an amine-containing nucleophile.

The general mechanism proceeds via two key steps:

Thiourea Formation: this compound reacts with a compound containing a primary amino group (R-NH₂) to form an N,N'-disubstituted thiourea intermediate.

Intramolecular Cyclization: The newly formed thiourea undergoes an intramolecular cyclization reaction. The nitrogen atom of the pyridine (B92270) ring or a substituent on the ring attacks a suitable electrophilic center, leading to the closure of the second ring and formation of the fused pyridopyrimidine system.

This synthetic approach allows for significant structural diversity in the final pyridopyrimidine product by simply varying the amine-containing reactant used in the initial step. This versatility makes this compound a highly valuable intermediate for generating libraries of novel pyridopyrimidine derivatives for biological screening. nih.gov

Utility in Ligand Synthesis for Coordination Chemistry

This compound is an excellent candidate for use as a ligand in coordination chemistry due to the presence of multiple potential donor atoms. The formation of coordination compounds with transition metals often involves ligands containing pyridine and isothiocyanate moieties. nih.govrsc.org

The compound offers several sites for metal coordination:

Pyridine Ring Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring is a classic coordination site.

Isothiocyanate Group (–N=C=S): This group is an ambidentate ligand. It can coordinate to a metal center through either the nitrogen atom (isothiocyanato mode) or the sulfur atom (thiocyanato mode). Furthermore, it can act as a bridging ligand, linking two metal centers (μ-N,S), which facilitates the formation of coordination polymers. nih.govnih.gov

Methoxy Group Oxygen: The oxygen atom of the 3-methoxy group also possesses lone pairs and could potentially participate in coordination, although this is generally a weaker interaction compared to the nitrogen and sulfur atoms.

The synthesis of coordination complexes with ligands such as 3-aminopyridine, 4-aminopyridine, and various pyridine N-oxides with metal thiocyanates has yielded a rich variety of structures, from discrete mononuclear complexes to extended one-, two-, or three-dimensional polymers. nih.govnih.govresearchgate.net For example, complexes of Co(II) and Zn(II) with substituted pyridines and thiocyanate (B1210189) anions have been shown to form tetrahedral geometries. rsc.org The specific geometry and dimensionality of the resulting complex are influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. The structural versatility offered by this compound makes it a promising tool for designing novel coordination compounds with potentially interesting magnetic, catalytic, or material properties.

Table 2: Examples of Coordination Geometries with Pyridine-type and Thiocyanate Ligands

| Metal Ion | Ligands | Coordination Geometry | Citation |

| Cu(II) | 3-Aminopyridine, Isothiocyanate | Square Planar | nih.gov |

| Cu(II) | 4-Aminopyridine, Isothiocyanate | Square Pyramidal | nih.gov |

| Cd(II) | 4-Aminopyridine, Isothiocyanate, Chlorine | 1D Coordination Polymer | nih.gov |

| Co(II) | 2-Methylpyridine, Thiocyanate | Distorted Tetrahedral | rsc.org |

| Zn(II) | 2-Bromopyridine, Thiocyanate | Distorted Tetrahedral | rsc.org |

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Bonding

No specific quantum chemical studies on 2-Isothiocyanato-3-methoxypyridine have been found in the public domain. Such studies, typically employing methods like Density Functional Theory (DFT), would be necessary to calculate and analyze the molecule's electronic properties.

Hypothetical Data Table for Electronic Properties:

| Calculated Property | Hypothetical Value | Description |

|---|---|---|

| Dipole Moment | Data not available | A measure of the molecule's overall polarity, influenced by the electronegative N, O, and S atoms. |

| HOMO Energy | Data not available | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate electrons. |

| LUMO Energy | Data not available | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | Data not available | Relates to the electronic excitation energy and chemical reactivity. |

| Mulliken Atomic Charges | Data not available | Would indicate the partial charges on each atom, highlighting electrophilic and nucleophilic centers. |

Mechanistic Probing of Reaction Pathways and Transition States

There is no published research that computationally investigates the reaction mechanisms of this compound. Mechanistic studies would involve mapping the potential energy surface for its reactions to identify transition states and intermediates, thereby elucidating reaction pathways. For instance, the reaction of the isothiocyanate group with a nucleophile would proceed through a specific transition state, the structure and energy of which could be calculated.

Hypothetical Data Table for a Reaction Transition State:

| Reaction Parameter | Hypothetical Value | Description |

|---|---|---|

| Reaction Type | Nucleophilic addition to NCS | A common reaction for isothiocyanates. |

| Activation Energy (Ea) | Data not available | The energy barrier that must be overcome for the reaction to occur. |

| Transition State Geometry | Data not available | The specific arrangement of atoms at the peak of the energy barrier. |

| Imaginary Frequency | Data not available | A single negative frequency in the vibrational analysis confirms a true transition state. |

Prediction of Reactivity Profiles and Selectivity

Without computational data, predictions of the reactivity and selectivity of this compound remain speculative and based on general chemical principles. The isothiocyanate group is a well-known electrophilic site, susceptible to attack by nucleophiles. The methoxy (B1213986) group and the nitrogen atom in the pyridine (B92270) ring would influence the electron density distribution and, consequently, the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions.

Hypothetical Data Table for Predicted Reactivity:

| Site of Reactivity | Predicted Reaction Type | Rationale (based on general principles) |

|---|---|---|

| Isothiocyanate Carbon | Nucleophilic Addition | The carbon atom of the -N=C=S group is highly electrophilic. |

| Pyridine Nitrogen | Protonation / Lewis Acid Coordination | The lone pair of electrons on the nitrogen atom makes it basic. |

| Aromatic Ring | Electrophilic Aromatic Substitution | The positions for substitution would be influenced by the directing effects of the methoxy and isothiocyanato groups. |

Future Research Directions in 2 Isothiocyanato 3 Methoxypyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2-isothiocyanato-3-methoxypyridine is foundational to any further study of its properties and applications. While general methods for isothiocyanate synthesis exist, future research should focus on developing routes that are not only efficient but also adhere to the principles of green chemistry.

The most common pathway to aryl isothiocyanates begins with the corresponding primary amine. nih.gov In this case, the logical precursor would be 2-amino-3-methoxypyridine (B156974). The conversion of this amine to the target isothiocyanate can be achieved through several established methods, but many rely on toxic reagents like thiophosgene (B130339) or harsh conditions. nih.govchemrxiv.org A key research direction is the adaptation of modern, greener protocols for this specific transformation. For instance, methods using carbon disulfide (CS2) followed by a desulfurization step are common. nih.gov Recent advancements have introduced more sustainable desulfurizing agents and conditions. One promising approach involves the use of sodium persulfate (Na₂S₂O₈) in water, which provides an environmentally benign alternative to traditional reagents. rsc.orgrsc.org Another green method utilizes calcium oxide (CaO) as an inexpensive and non-toxic base and desulfurating agent. ingentaconnect.com Furthermore, electrochemical methods that avoid chemical oxidants altogether represent a cutting-edge, sustainable approach to isothiocyanate synthesis from amines and CS₂. gre.ac.uk

Future research should systematically evaluate these green methods for the synthesis of this compound from its amine precursor. This would involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.

Table 1: Proposed Sustainable Synthetic Approaches for this compound

| Method | Key Reagents | Solvent | Key Advantages |

| Persulfate-Mediated Synthesis | 2-amino-3-methoxypyridine, CS₂, Na₂S₂O₈ | Water | Green solvent, good functional group tolerance. rsc.orgrsc.org |

| CaO-Based Synthesis | 2-amino-3-methoxypyridine, CS₂, CaO | Organic Solvent | Inexpensive, non-toxic reagents, mild conditions. ingentaconnect.com |

| Electrochemical Synthesis | 2-amino-3-methoxypyridine, CS₂ | Organic Solvent | Avoids chemical oxidants, high-yielding, mild. gre.ac.uk |

| Catalytic Sulfurization | 2-isocyano-3-methoxypyridine, Elemental Sulfur, DBU (catalyst) | Green Solvents (e.g., Cyrene™) | Avoids CS₂ and amine precursor, catalytic process. nih.gov |

An alternative pathway that merits exploration is the sulfurization of the corresponding isocyanide (2-isocyano-3-methoxypyridine) using elemental sulfur with a catalytic amount of an amine base like DBU. nih.gov This route avoids the use of carbon disulfide entirely and aligns well with green chemistry principles by using a catalyst and a benign sulfur source.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of this compound is dictated by the interplay between the electrophilic isothiocyanate group and the electronic properties of the methoxypyridine ring. The isothiocyanate functional group is a versatile electrophile, readily reacting with a wide range of nucleophiles at its central carbon atom. wikipedia.org

A primary avenue of future research is the systematic investigation of its reactions with various nucleophiles to create a library of novel heterocyclic compounds. Key areas for exploration include:

Reaction with Amines and Hydrazines: The reaction with primary or secondary amines would yield substituted thioureas, while reactions with hydrazine (B178648) and its derivatives could lead to thiosemicarbazides or cyclized products like 3-amino-2-thiohydantoins. nih.gov These scaffolds are of significant interest in medicinal chemistry.

Cycloaddition Reactions: The N=C=S cumulene system can participate in cycloaddition reactions. Investigating its behavior with dienes, nitrones, or other 1,3-dipoles could provide access to novel and complex heterocyclic ring systems.

Reaction with Enolates: The reaction with ketone enolates can be used to construct sulfur-containing heterocycles such as thiazolidines, demonstrating the utility of isothiocyanates in one-pot multicomponent reactions. wikipedia.org

Advanced Applications in Complex Molecule Synthesis and Materials Science

The unique structural features of this compound make it a promising candidate for advanced applications in two major fields: the synthesis of complex, biologically active molecules and the development of novel functional materials.

Complex Molecule Synthesis: Methoxypyridine motifs are present in numerous biologically active compounds and have been successfully incorporated into complex molecular scaffolds to improve properties like solubility and target affinity. nih.gov For example, methoxypyridine-containing structures have been developed as potent gamma-secretase modulators for potential use in treating Alzheimer's disease. nih.gov The isothiocyanate handle of the title compound provides a reactive site for covalently linking the methoxypyridine core to other molecular fragments, often through a thiourea (B124793) linkage. nih.gov Future research should explore the use of this compound as a key building block in the synthesis of new classes of potential therapeutic agents. nih.govchemicalbook.com

Materials Science: The pyridine (B92270) nitrogen and the isothiocyanate group (which can coordinate through either nitrogen or sulfur) make this compound an excellent candidate for use as a ligand in coordination chemistry. nih.gov The ambidentate nature of the isothiocyanate ligand allows it to act as a bridge between metal centers, leading to the formation of coordination polymers. nih.gov These materials can exhibit interesting structural, magnetic, or optical properties. Future work could focus on reacting this compound with various transition metals to synthesize new coordination polymers and investigate their potential applications in areas such as catalysis, gas storage, or molecular sensing. Additionally, pyridine-based molecules have been investigated for their photo-physical properties and use in liquid crystals and organic electronics, suggesting that derivatives of this compound could also find applications in these areas of materials science. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Isothiocyanato-3-methoxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves introducing the isothiocyanate (-NCS) group to a 3-methoxypyridine precursor. For example, thiophosgene or thiocyanate salts under controlled pH (neutral to slightly acidic) can react with amine precursors. Optimization requires monitoring temperature (0–5°C to avoid side reactions) and solvent selection (e.g., dichloromethane for solubility and inertness). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm methoxy (-OCH) and isothiocyanate (-NCS) group positions.

- IR Spectroscopy : Validate N=C=S stretch (~2050–2150 cm) and methoxy C-O stretch (~1250 cm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.

Cross-reference with NIST Chemistry WebBook data for analogous pyridine derivatives .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks (Category 2A hazards per SDS analogs) .

- Ventilation : Use fume hoods to prevent inhalation of volatile byproducts.

- Storage : Store in airtight containers at 2–8°C to minimize degradation; avoid long-term storage due to potential instability .

Advanced Research Questions

Q. How does the electron-donating methoxy group influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The methoxy group at the 3-position increases electron density on the pyridine ring, enhancing electrophilic substitution at the 2-position. To study this:

- Conduct kinetic experiments with nucleophiles (e.g., amines) under varying temperatures.

- Compare reaction rates with non-methoxy analogs (e.g., 2-isothiocyanatopyridine) via HPLC monitoring .

Q. What strategies resolve contradictory analytical data (e.g., conflicting NMR peaks) for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-check H NMR with C NMR and COSY/HSQC for signal assignment.

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis (λ~250–300 nm) and HPLC.

- Kinetic Analysis : Plot degradation half-life (t) using first-order kinetics.

- Byproduct Identification : Use LC-MS to detect hydrolysis products (e.g., thioureas or amines) .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding affinity with target proteins (e.g., kinases).

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability.

- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with experimental IC values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.